2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with N-(2-phenoxyphenyl)acetamide under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide depends on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzoxazole: A precursor in the synthesis of the target compound.
N-(2-phenoxyphenyl)acetamide: Another precursor used in the synthesis.
Benzoxazole derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives
Properties
Molecular Formula |
C21H16N2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H16N2O3S/c24-20(14-27-21-23-17-11-5-7-13-19(17)26-21)22-16-10-4-6-12-18(16)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24) |
InChI Key |
HEPCBFWXYPIEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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